molecular formula C13H17NO2 B2456955 Tert-butyl 2,3-dihydro-1H-indole-7-carboxylate CAS No. 2248417-67-4

Tert-butyl 2,3-dihydro-1H-indole-7-carboxylate

Cat. No.: B2456955
CAS No.: 2248417-67-4
M. Wt: 219.284
InChI Key: GJTNRIZDMMFRKD-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dihydro-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group at the 7th position of the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydro-1H-indole-7-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dihydro-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Tert-butyl 2,3-dihydro-1H-indole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The tert-butyl ester group may enhance the compound’s stability and bioavailability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
  • Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • Tert-butyl 7-hydroxymethyl-2,3-dihydro-indole-1-carboxylate

Uniqueness

Tert-butyl 2,3-dihydro-1H-indole-7-carboxylate is unique due to the specific positioning of the tert-butyl ester group on the indole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Additionally, the presence of the indole ring imparts significant biological activity, which can be harnessed for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2,3-dihydro-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-6-4-5-9-7-8-14-11(9)10/h4-6,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTNRIZDMMFRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC2=C1NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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